N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of thien-2-ylmethylamine with diethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate biochemical pathways by binding to these targets and altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine include:
- N,N’-diethylethylenediamine
- N,N-dimethylethylenediamine
- N,N-diethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine is unique due to the presence of the thien-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .
Biological Activity
N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine is an organic compound notable for its unique molecular structure, which includes a thienyl group and two amine functionalities. This compound has garnered attention in various fields, particularly in proteomics and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₁H₂₀N₂S
- Molecular Weight : 212.35 g/mol
- Structure : The compound features two amine groups and a thienyl moiety, which may enhance its interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity relevant to proteomics research. Its structural similarity to other biologically active compounds suggests potential applications as enzyme inhibitors or modulators in various biological pathways.
The biological activity of this compound is largely attributed to the following properties:
- Amine Functional Groups : These groups can participate in hydrogen bonding and nucleophilic reactions, enhancing the compound's reactivity.
- Thienyl Group : This moiety may facilitate π-π stacking interactions with aromatic residues in proteins, potentially increasing binding affinity to biological targets.
Binding Affinity Studies
Studies have employed various techniques to assess the binding affinity of this compound to specific proteins. Techniques include:
- Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data on binding events.
These studies suggest that the compound has a favorable binding profile with certain enzymes, indicating its potential as a therapeutic agent.
Toxicity and Environmental Impact
According to environmental assessments, compounds similar to this compound have been classified based on their toxicity levels. For instance:
- NOEC (No Observed Effect Concentration) : Less than 0.01 mg/l for marine or freshwater organisms .
- Bioconcentration Factor (BCF) : Evidence suggests that it can biomagnify within food chains .
These factors are crucial for evaluating the environmental safety of the compound.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | C₁₁H₂₀N₂S | 212.35 g/mol | Contains thienyl group enhancing electronic properties |
N,N-dimethyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | C₉H₁₆N₂S | 184.30 g/mol | Contains dimethyl groups instead of diethyl groups |
N,N-diethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | C₁₁H₂₀N₂ | 208.29 g/mol | Substituted with a pyridine ring |
N,N'-diethylethylenediamine | C₆H₁₆N₂ | 116.21 g/mol | Lacks the thienyl group; simpler structure |
Properties
IUPAC Name |
N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYUBRNUWCSDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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